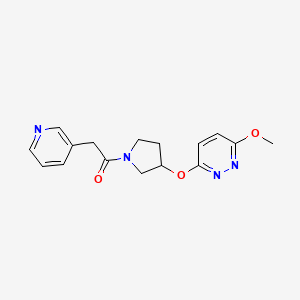
1-(3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-(pyridin-3-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-(pyridin-3-yl)ethanone is a chemical compound that has been widely studied for its potential use in scientific research. This compound is of interest due to its unique structure and potential applications in various fields of research, including medicinal chemistry, neuroscience, and drug discovery.
Scientific Research Applications
Molecular Synthesis and Structural Analysis
Research has demonstrated the importance of N,4-diheteroaryl 2-aminothiazoles, showcasing their synthesis and structural characterization, including variations in protonation sites and distinct hydrogen bonding patterns. These findings highlight the versatility and complexity of pyridine-based compounds in forming diverse molecular structures with specific properties (Böck et al., 2021).
Antimicrobial and Antiviral Activity
Studies on pyridine derivatives have shown variable and modest antimicrobial activity against several bacterial and fungal strains, indicating the potential for pharmaceutical applications. The synthesis of these compounds involves complex reactions, providing a foundation for further exploration of their biological activities (Patel et al., 2011).
Material Science and Catalysis
Investigations into (imino)pyridine palladium(II) complexes reveal their application as catalysts in ethylene dimerization, showcasing how the structural attributes of pyridine derivatives can influence catalytic performance. This research underscores the role of these compounds in advancing catalytic processes, with potential implications for industrial applications (Nyamato et al., 2015).
Antiviral Research
Compounds related to pyridine derivatives have been explored for their antiviral activities, particularly against the influenza A virus subtype H1N1. This highlights the potential of such compounds in the development of new antiviral drugs, contributing valuable insights into the fight against viral diseases (Wang et al., 2014).
properties
IUPAC Name |
1-[3-(6-methoxypyridazin-3-yl)oxypyrrolidin-1-yl]-2-pyridin-3-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3/c1-22-14-4-5-15(19-18-14)23-13-6-8-20(11-13)16(21)9-12-3-2-7-17-10-12/h2-5,7,10,13H,6,8-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLAQNNQHGODLIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C=C1)OC2CCN(C2)C(=O)CC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


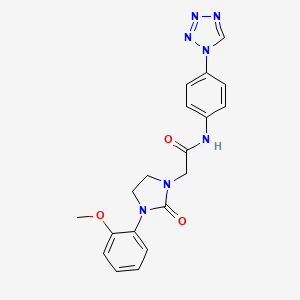
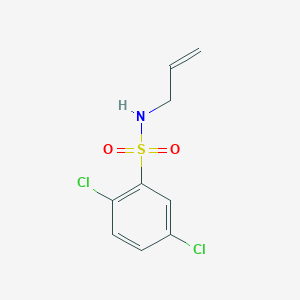
![4-((4-chlorobenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2799202.png)
![3-[3-methyl-4-(3-methylbutoxy)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde](/img/structure/B2799204.png)
![3-{7-[(2,4-difluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoic acid](/img/structure/B2799207.png)

![N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide](/img/structure/B2799210.png)
![4-[(N-Cyano-4-fluoroanilino)methyl]benzamide](/img/structure/B2799213.png)
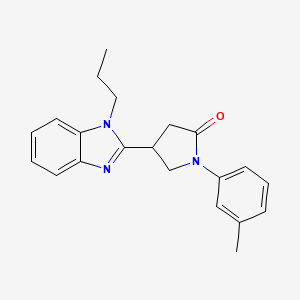
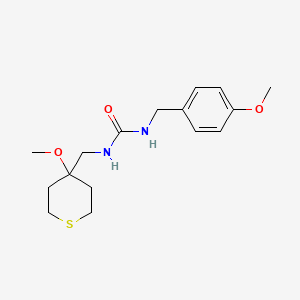
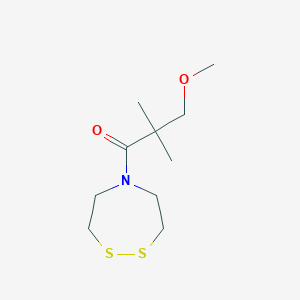
![N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-methoxybenzamide](/img/structure/B2799217.png)
![N-(2-{1-[3-(naphthalen-1-yloxy)propyl]-1H-1,3-benzodiazol-2-yl}ethyl)acetamide](/img/structure/B2799219.png)